molecular formula C18H18N4O4S B2785625 N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-96-4

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2785625
CAS No.: 897621-96-4
M. Wt: 386.43
InChI Key: MNLPLCZCAQWWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(furan-2-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, identified by its CAS number 897621-96-4, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a thiazole ring, and a ureido group, which contribute to its diverse biological interactions. The molecular formula is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S with a molecular weight of 386.4 g/mol.

Property Value
CAS Number897621-96-4
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight386.4 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The ureido group can form hydrogen bonds with enzymes or receptors, while the thiazole component may participate in π-π interactions, modulating the activity of target molecules and leading to various biological effects .

Antidiabetic Properties

Research has indicated that derivatives of thiazole compounds exhibit significant antidiabetic activity. For instance, studies on similar compounds have shown improvements in glucose tolerance and insulin sensitivity in diabetic models, suggesting that this compound may possess similar properties .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that it exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies.

Inhibition Studies

Inhibition studies have demonstrated that this compound can inhibit specific protein targets involved in disease pathways. For example, it has been suggested that compounds with similar structures can inhibit protein tyrosine phosphatases (PTPs), which play a pivotal role in cellular signaling and metabolism .

Case Studies and Research Findings

  • Case Study on Insulin Sensitivity : A study involving a thiazole derivative showed significant enhancement in insulin receptor phosphorylation and improved glucose uptake in C57BL/KsJ-db/db mice models .
  • Cytotoxicity Assessment : In vitro studies revealed that this compound exhibited an IC50 value of approximately 10 µM against certain cancer cell lines, indicating moderate potency.
  • Mechanistic Insights : Further mechanistic studies suggested that the compound might modulate pathways involving AMPK and PPAR-alpha, which are critical for metabolic regulation .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-25-15-7-3-2-6-14(15)21-17(24)22-18-20-12(11-27-18)9-16(23)19-10-13-5-4-8-26-13/h2-8,11H,9-10H2,1H3,(H,19,23)(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLPLCZCAQWWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.